1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine derivatives This compound features a pyrrolidine ring substituted with a carboxylic acid group and a bromophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under specific conditions.
Introduction of the Bromophenylmethyl Group: The bromophenylmethyl group can be introduced via a nucleophilic substitution reaction, where a bromophenylmethyl halide reacts with the pyrrolidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrrolidine derivative with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom in the bromophenylmethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenylmethyl group can enhance binding affinity to certain targets, while the carboxylic acid group can participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
1-[(2-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid: Similar structure with a fluorine atom instead of bromine.
1-[(2-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid: Similar structure with a methyl group instead of bromine.
Uniqueness: 1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and affect the compound’s overall electronic properties, making it distinct from its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISVAKCPAFAZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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